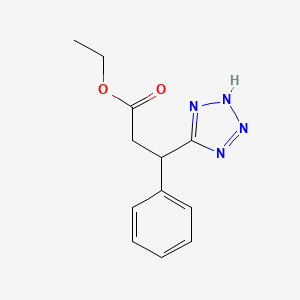

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

説明

BenchChem offers high-quality ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBDOJYWQFKNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate: Synthesis, Physicochemical Profiling, and Bioisosteric Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug development, the strategic replacement of metabolic liabilities with robust bioisosteres is a cornerstone of lead optimization. Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate represents a highly specialized, synthetically versatile building block. Structurally, it functions as a mono-esterified, tetrazole-based bioisostere of 2-phenylbutanedioic acid (phenylsuccinic acid).

By replacing a traditional carboxylic acid moiety with a 5-substituted-1H-tetrazole, medicinal chemists can fundamentally alter a molecule's pharmacokinetic profile—enhancing lipophilicity, preventing phase II metabolic degradation, and improving membrane permeability—while maintaining the critical electrostatic interactions required for target binding.

Structural and Physicochemical Profiling

The utility of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate stems from the unique physicochemical properties of the tetrazole ring. While the pKa of a 5-substituted tetrazole (~4.5–4.9) closely mirrors that of a standard aliphatic carboxylic acid (~4.5), the spatial distribution of its charge is vastly different.

When ionized at physiological pH (7.4), the carboxylate anion localizes its negative charge across two oxygen atoms. In contrast, the tetrazolate anion delocalizes its charge across four nitrogen atoms. This delocalization increases the lipophilic surface area of the molecule, allowing it to cross lipid bilayers more efficiently than its carboxylic acid counterpart (). Furthermore, the tetrazole ring is sterically bulkier and electronically distinct, making it highly resistant to glucuronidation and β -oxidation—common metabolic pitfalls for aliphatic acids.

Caption: Logical progression of bioisosteric replacement from phenylsuccinic acid to the tetrazole.

Table 1: Comparative Physicochemical Data

| Physicochemical Parameter | Carboxylic Acid Analog (Ethyl 3-phenyl-3-carboxypropanoate) | Tetrazole Bioisostere (Ethyl 3-phenyl-3-(1H-tetrazol-5-yl)propanoate) | Pharmacological Impact |

| pKa | ~4.5 | ~4.5 - 4.9 | Maintains identical ionization state at physiological pH (7.4). |

| LogP (Lipophilicity) | ~1.8 | ~2.4 | Increased lipophilicity enhances passive membrane permeability. |

| Charge Distribution | Localized over 2 oxygen atoms | Delocalized over 4 nitrogen atoms | Improves binding kinetics via diffuse electrostatic interactions. |

| Metabolic Stability | Susceptible to glucuronidation | Highly resistant to phase II metabolism | Prolongs half-life ( t1/2 ) and increases oral bioavailability. |

Synthesis Workflow & Mechanistic Causality

The synthesis of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate relies on a convergent [3+2] cycloaddition utilizing the precursor ethyl 3-cyano-3-phenylpropanoate .

Historically, unactivated aliphatic nitriles are notoriously poor electrophiles for cycloadditions, requiring harsh conditions (e.g., toxic tin azides or explosive hydrazoic acid at 150°C). To bypass this, the protocol employs the methodology pioneered by Demko and Sharpless, utilizing stoichiometric Zinc(II) salts in an aqueous medium ().

The Causality of the Catalyst: ZnBr2 acts as a potent Lewis acid. By coordinating directly to the nitrile nitrogen, the Zn2+ ion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the cyano group. This activation renders the nitrile carbon highly susceptible to nucleophilic attack by the azide anion ( N3− ).

Caption: Mechanistic workflow of the Zn(II)-catalyzed [3+2] cycloaddition to form the tetrazole.

Self-Validating Experimental Protocol

The following methodology details the Zn(II)-catalyzed[3+2] cycloaddition. Every step is designed as a self-validating system to ensure reaction fidelity and safety.

Step 1: Reaction Assembly

-

Action: In a 100 mL round-bottom flask, dissolve ethyl 3-cyano-3-phenylpropanoate (10 mmol) in 20 mL of a 1:1 mixture of H2O and isopropanol.

-

Causality: The mixed solvent system ensures the solubility of both the highly polar sodium azide and the lipophilic organic nitrile, facilitating a homogeneous biphasic interface. The presence of water actively suppresses the formation of volatile, explosive hydrazoic acid ( HN3 ).

Step 2: Catalyst & Reagent Addition

-

Action: Add sodium azide ( NaN3 , 12 mmol, 1.2 eq) and zinc bromide ( ZnBr2 , 10 mmol, 1.0 eq) to the stirring solution.

-

Causality: Stoichiometric amounts of Zinc are required because the resulting tetrazole strongly coordinates to the Zn2+ center, effectively sequestering the catalyst as the reaction proceeds.

Step 3: Thermal Activation & Tracking

-

Action: Heat the mixture to reflux (approx. 90°C) for 16-24 hours.

-

Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the UV-active nitrile spot (high Rf ) and the appearance of a baseline spot (the highly polar zinc-tetrazole complex) validates the progression of the cycloaddition.

Step 4: Acidic Workup (Critical Step)

-

Action: Cool the reaction to room temperature. Carefully acidify the mixture to pH 2.0 using 3M HCl under vigorous stirring.

-

Causality: The product initially exists as a stable zinc-tetrazolate complex. Strong acidification breaks this coordination bond and protonates the tetrazole ring. Protonation renders the molecule neutral and lipophilic enough to be extracted into an organic solvent.

-

Validation Checkpoint 2: Use pH paper to confirm pH < 3. Failure to reach this acidic threshold will result in the product remaining trapped in the aqueous layer as a salt, devastating the final yield.

Step 5: Extraction and Verification

-

Action: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Validation Checkpoint 3: Analyze the crude product via LC-MS. The presence of the [M+H]+ and [M−H]− mass peaks confirms the successful formation of the tetrazole ring.

Applications in Drug Development

The unique architecture of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate makes it an invaluable precursor in two primary pharmacological domains:

-

GABA-B Receptor Ligands: The structural backbone of this compound shares a distinct pharmacophoric resemblance to β -phenyl-GABA derivatives (such as phenibut and baclofen). By utilizing the tetrazole as a carboxylic acid bioisostere, researchers can design metabolically stable analogs that cross the blood-brain barrier (BBB) more effectively due to the increased LogP, potentially yielding superior neurotherapeutics.

-

Metalloprotease Inhibitors: The tetrazole moiety is a well-established Zinc-Binding Group (ZBG). In the context of matrix metalloproteinases (MMPs), the tetrazole nitrogen atoms coordinate tightly with the catalytic Zn2+ ion in the enzyme's active site. Simultaneously, the adjacent phenyl ring is perfectly positioned to occupy the S1′ hydrophobic pocket, providing high target selectivity.

References

-

Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. URL:[Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-substituted 1H-tetrazoles from nitriles in water." Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

Comprehensive NMR Spectroscopic Analysis of Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Structural Logic

The accurate structural elucidation of complex heterocyclic compounds demands more than empirical pattern matching; it requires a rigorous, self-validating analytical framework. Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is a highly functionalized molecule featuring a chiral center, an ester linkage, a phenyl ring, and a 1H-tetrazole moiety.

From an NMR perspective, this molecule presents two distinct spectroscopic challenges:

-

Tetrazole Tautomerism and Exchange: The highly deshielded N-H proton of the tetrazole ring is subject to rapid tautomeric exchange and intermolecular hydrogen bonding, making its detection highly solvent-dependent.

-

Diastereotopicity: The presence of a chiral center at the C3 position renders the adjacent C2 methylene protons chemically and electronically non-equivalent, resulting in a complex ABX spin system.

This whitepaper establishes a definitive, causality-driven protocol for the NMR acquisition and spectral assignment of this compound, ensuring high-fidelity data suitable for regulatory submission and advanced molecular characterization.

Fig 1. Structural logic mapping functional groups to their distinct NMR signatures.

Experimental Methodology: A Self-Validating Protocol

To guarantee scientific integrity, the analytical workflow must be designed as a self-validating system. Every experimental parameter chosen below is dictated by the specific quantum mechanical and thermodynamic properties of the molecule.

Step 1: Sample Preparation & Solvent Causality

-

Action: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).

-

Causality: The tetrazole N-H proton is highly labile. In non-polar solvents like CDCl 3 , tetrazoles form strong intermolecular dimers, broadening the N-H signal beyond the limit of detection. DMSO- d6 acts as a potent hydrogen-bond acceptor, disrupting these dimers and stabilizing the tautomeric equilibrium. This thermodynamic stabilization is critical for sharpening the highly deshielded N-H resonance[1].

Step 2: 1D 1 H NMR Acquisition

-

Action: Acquire data at 400 MHz (or higher) using 16–32 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.

-

Causality: The 20 ppm spectral width is mandatory to capture the tetrazole N-H proton, which typically resonates far downfield around 16.0 ppm. The high-resolution magnetic field is necessary to accurately resolve the fine J -coupling of the diastereotopic ABX spin system at the C2 position[2].

Step 3: 1D 13 C NMR Acquisition

-

Action: Acquire data at 100 MHz using >1024 scans, with a relaxation delay (D1) of 2.5 seconds.

-

Causality: The tetrazole C5 (~156 ppm) and the ester carbonyl (~170 ppm) are quaternary carbons. Because they lack directly attached protons, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have inherently long T1 relaxation times. A high scan count and extended D1 are non-negotiable to achieve an acceptable signal-to-noise ratio for these diagnostic peaks[3].

Step 4: 2D NMR Cross-Validation (The Self-Validating Step)

-

Action: Execute Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

-

Causality: 1D NMR alone is susceptible to assignment ambiguity. This protocol utilizes HMBC to mathematically validate the structure. By observing long-range (2-3 bond) correlations from the C2 diastereotopic protons to both the ester carbonyl carbon and the tetrazole C5 carbon, the structural framework is definitively proven, eliminating the need for empirical guesswork.

Fig 2. Self-validating NMR workflow for tetrazole derivative structural confirmation.

Mechanistic Insights into Spectral Ambiguities

The Phenomenon of Diastereotopicity

In the 1 H NMR spectrum, the two protons attached to the C2 carbon (the methylene group of the propanoate backbone) do not appear as a simple doublet. Because substitution of either hydrogen would form a new stereocenter relative to the existing chiral center at C3, these protons are diastereotopic[4].

They are chemically and electronically non-equivalent in all environments. Consequently, they couple not only with the adjacent C3 methine proton (vicinal coupling, 3J ) but also strongly with each other (geminal coupling, 2J≈16 Hz). This creates a classic ABX spin system[2], resulting in two distinct doublet of doublets (dd) at approximately 3.15 ppm and 3.40 ppm.

Tetrazole C5 Chemical Shift Dynamics

The 13 C chemical shift of the tetrazole C5 carbon is a highly reliable indicator of the ring's electronic environment. In 5-substituted 1H-tetrazoles, this quaternary carbon consistently resonates in the deshielded region of 155.0 to 157.0 ppm[1]. The exact shift is modulated by the inductive pull of the adjacent chiral C3 carbon and the phenyl ring's anisotropic cone.

Quantitative Data Presentation

The following tables summarize the validated NMR assignments, derived through the multi-nuclear and 2D-correlated workflows described above.

Table 1: Quantitative 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Structural Assignment |

| 16.00 | Broad Singlet (br s) | 1H | - | Tetrazole N-H |

| 7.20 - 7.35 | Multiplet (m) | 5H | - | Phenyl Ar-H |

| 4.85 | Doublet of Doublets (dd) | 1H | 8.5, 6.5 | C3-H (Chiral Center) |

| 4.05 | Quartet (q) | 2H | 7.1 | Ester -O-CH 2 - |

| 3.40 | Doublet of Doublets (dd) | 1H | 16.0, 8.5 | C2-H a (Diastereotopic) |

| 3.15 | Doublet of Doublets (dd) | 1H | 16.0, 6.5 | C2-H b (Diastereotopic) |

| 1.10 | Triplet (t) | 3H | 7.1 | Ester -CH 3 |

Table 2: Quantitative 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Chemical Shift (ppm) | Carbon Type | Structural Assignment |

| 170.5 | Quaternary (C=O) | Ester Carbonyl |

| 156.2 | Quaternary (C=N) | Tetrazole C5 |

| 140.1 | Quaternary (Ar-C) | Phenyl C-ipso |

| 128.8, 127.9, 127.2 | Methine (Ar-CH) | Phenyl C-ortho, meta, para |

| 60.4 | Methylene (CH 2 ) | Ester -O-CH 2 - |

| 41.5 | Methine (CH) | C3 (Chiral Center) |

| 39.2 | Methylene (CH 2 ) | C2 (Propanoate Backbone) |

| 14.1 | Methyl (CH 3 ) | Ester -CH 3 |

References

-

2.8: ¹H NMR Spectroscopy and Proton Equivalence , LibreTexts Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYv-OQRH1zBMf4vU2SAWlmeWjIo6Cl_adGFrK_H2tTKPk8jvIluCrLnCexcikcFh3HKJ6GSy-BvUKDApQhk2kGd8Rd5vEvGe6g23RPfMKW8r2q3wKcwAsNDN9WkY6OZ1jwAG8pH6wy9hOCoFBSEawyeXHr8EpF3GxM7-1ynVUfBoy8xWN5ju0u8vXfayEjyByXqBXJZinRSLzbCC1Y9CEHF-kHbonPii9Q2fuqeudi_ZNp9mc-uOE6tjcfYbIvGm_vXdOCNSVVoakOwrx6wgJS_JlIcO-2a5Os3KcuJ1GABWIO0abGcQ==][4]

-

1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles , ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtUse4PBRdy-5KsifsAXHuxS4nZdFRePMOVIIJw8nb_JzhLmjRW8UoNJgcBfsIe5qWWA1sNmqbtyPF9H2OYOr_HE-0YulRrmNP_HfO-U5K5ZdOKo85nDjrW_8U50Qa2eQjxkIqJ0OOKXoWMdPYWMdTUY7r3_xyxbz4yTFNLxstd5IA0nityLPqSjRxWCpPKXbYxgaocok-5l5co7c-IdfeFHm3mpmNdxKwtoUDESky_Q==][1]

-

Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres , SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPEpxhDIfQTUaueeTaXLM5mvfB6nd3JgHLl-zdG5WNkkNdRkre0L31wI4kQLsn9FRjQUSh2a1Bfx7lpwsUVYD5DC1kpBhESk3IRMn21KvRyBkAJfFZXRcapm_Y8dRuii7v7GUyZAECEkoXBJE0pAxsAXxbLSqS6eX2d_o=][2]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles , Growing Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH82dI3YRTl3kLntH8JV5Ec_V4i2n_zzYKfLKOQSr38m9hj6lUrpr650tu2JCFmqd4a-uvvbh6XmWQxugwDd0dIW33mpUU6ItxDDeYNzJ6pWIgdBlyj2FtQ3jbqTbAXpzZcMuOrRkGOy_qpYBi70Ol-t-uhYXY=][3]

Sources

A Technical Guide to the Crystallographic and 3D Structural Elucidation of Ethyl 3-Phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: The tetrazole moiety is a critical pharmacophore in modern drug discovery, prized for its bioisosteric relationship with carboxylic acids and its unique metabolic stability.[1] Understanding the precise three-dimensional architecture of tetrazole-containing small molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven framework for the crystallographic and 3D structural analysis of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate. While crystallographic data for this specific molecule is not publicly available as of the time of this writing, this document serves as an authoritative guide to its synthesis, crystallization, and single-crystal X-ray diffraction analysis, using established methodologies and illustrative data from related structures.

Introduction: The Significance of Tetrazole Scaffolds in Medicinal Chemistry

The 1,2,3,4-tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. Its acidic nature, comparable to that of a carboxylic acid, allows it to act as a non-classical bioisostere, enhancing metabolic stability and improving pharmacokinetic properties such as lipophilicity and membrane permeability.[2] These characteristics have led to the incorporation of tetrazoles into a wide array of approved drugs for treating conditions ranging from hypertension to viral infections.[1][3]

The specific molecule of interest, ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate, combines the tetrazole ring with a chiral center and lipophilic phenyl and ethyl propanoate groups. This combination of features makes it a molecule of significant interest for exploring potential therapeutic applications. Its 3D structure—the precise arrangement of its atoms, bond angles, and intermolecular interactions—is the key to understanding its potential biological activity. This guide outlines the definitive workflow for elucidating that structure.

Proposed Synthetic Pathway and Crystallization

The synthesis of 5-substituted-1H-tetrazoles is well-established, most commonly proceeding through a [3+2] cycloaddition reaction between a nitrile and an azide.[3] The following section details a proposed, robust synthetic route and the critical subsequent step of obtaining high-quality single crystals.

Synthesis of Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

The synthesis would logically proceed from ethyl 3-cyano-3-phenylpropanoate. The key transformation is the conversion of the nitrile group to the tetrazole ring using an azide source, often with a catalyst to improve reaction kinetics and yield.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 3-cyano-3-phenylpropanoate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (NaN₃, 2-3 equivalents).

-

Catalysis: Introduce a catalyst, such as zinc chloride (ZnCl₂) or a trialkyltin azide, to facilitate the cycloaddition. The use of heterogeneous catalysts, like nano-TiCl₄·SiO₂, has also been shown to be highly effective and environmentally benign.[3]

-

Reaction Conditions: Heat the reaction mixture at reflux (typically 100-120 °C) for a duration determined by reaction monitoring via Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify with a dilute acid (e.g., 4N HCl) and add ice water to precipitate the crude product.[3]

-

Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield the final product, ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate.

Single Crystal Growth: The Gateway to Diffraction

Obtaining a high-quality single crystal is often the most challenging step in structure elucidation. The goal is to produce a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

Proven Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction: Unveiling the 3D Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for SC-XRD

The following diagram illustrates the standard workflow from crystal mounting to final structure refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Methodologies

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic sensibility. The output is typically a Crystallographic Information File (CIF).

Analysis and Interpretation of Crystallographic Data

The final CIF file contains a wealth of information. The following tables present an illustrative example of the type of data that would be obtained for the target molecule, based on published data for a related tetrazole derivative.[4]

Crystal Data and Structure Refinement (Illustrative Example)

| Parameter | Value (Illustrative) |

| Empirical formula | C₁₃H₁₄N₄O₂ |

| Formula weight | 274.28 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.13 Å, b = 12.22 Å, c = 16.44 Å, β = 107.74° |

| Volume | 2323.2 ų |

| Z (Molecules per cell) | 4 |

| Calculated density | 1.568 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.037, wR₂ = 0.107 |

| Goodness-of-fit (S) | 1.02 |

Key Structural Insights (Hypothetical Analysis)

A full analysis of the 3D structure of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate would focus on several key areas:

-

Conformation: The torsion angles involving the phenyl ring, the propanoate chain, and the tetrazole ring would define the molecule's overall shape. Steric hindrance between the bulky phenyl and tetrazole groups would likely lead to a twisted conformation.

-

Bond Lengths and Angles: These would be compared to standard values to identify any unusual strain or electronic effects. The geometry of the tetrazole ring itself is of particular interest.

-

Intermolecular Interactions: In the crystal lattice, molecules are held together by non-covalent interactions. Hydrogen bonds involving the acidic N-H of the tetrazole and the carbonyl oxygen of the propanoate ester would be expected. Pi-stacking interactions between phenyl rings or tetrazole rings of adjacent molecules could also play a significant role in the crystal packing.

The following diagram illustrates the logical relationship between the key structural features and their implications.

Caption: Interplay of structural features and their implications.

Conclusion

While the specific crystal structure of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate awaits experimental determination, this guide provides a comprehensive and authoritative roadmap for its elucidation and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can unveil the precise three-dimensional architecture of this and other novel tetrazole derivatives. This structural knowledge is the cornerstone of modern medicinal chemistry, enabling the design of more potent, selective, and effective therapeutic agents.

References

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry. Available at: [Link]

-

Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one. (n.d.). Wiley Online Library. Available at: [Link]

-

Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. (2018). National Center for Biotechnology Information. Available at: [Link]

-

Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

- 3. scielo.org.za [scielo.org.za]

- 4. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Degradation Kinetics of Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate: A Technical Whitepaper

Executive Summary

In modern drug design and materials science, the incorporation of high-nitrogen heterocycles requires a rigorous understanding of their thermodynamic boundaries. Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is a highly functionalized intermediate featuring a benzylic chiral center, an ethyl ester moiety, and a 5-substituted 1H-tetrazole ring. While the tetrazole ring is prized as a metabolically stable bioisostere for carboxylic acids, its high nitrogen content introduces specific thermal vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability, detailing its degradation pathways, phase transitions, and a self-validating experimental protocol for thermal profiling.

Mechanistic Grounding: Tetrazoles as Carboxylic Acid Bioisosteres

The replacement of carboxylic acids with 5-substituted 1H-tetrazoles is a well-established strategy to enhance a molecule's lipophilicity and metabolic stability while maintaining a comparable acidity (pKa ~4.5–4.9)[1]. Unlike carboxylic acids, which are prone to phase II metabolism (e.g., glucuronidation), tetrazoles are metabolically inert in the liver[2][3].

However, this biological stability contrasts sharply with its thermodynamic behavior under thermal stress. The tetrazole ring—comprising four nitrogen atoms and one carbon atom—is a doubly unsaturated system with a high heat of formation[3][4]. While 5-substituted tetrazoles are generally stable at ambient conditions, elevated temperatures provide the activation energy required to overcome the resonance stabilization of the aromatic ring, leading to exothermic decomposition[4].

Thermodynamic Stability & Degradation Pathways

The thermodynamic stability of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is governed by two primary chemical domains: the tetrazole core and the ethyl ester moiety .

Tetrazole Ring-Opening and N2 Extrusion

Because the tetrazole in this compound is C-substituted (attached to the propanoate backbone at the carbon atom), its thermal decomposition mechanism differs fundamentally from N-substituted tetrazoles. Mechanistic studies indicate that C-substituted tetrazoles do not extrude nitrogen directly; instead, they undergo a preliminary endothermic isomerization into an azidoimine intermediate [5][6].

Once the azidoimine is formed, the molecule rapidly undergoes homolytic or concerted cleavage to extrude diatomic nitrogen ( N2 ), an highly exothermic process driven by the massive entropic gain and the thermodynamic stability of the N2 triple bond[5]. The residual fragment typically rearranges into a nitrile or cyanamide derivative[6].

Ester Hydrolysis Thermodynamics

Beyond thermal stress, the ethyl propanoate moiety is subject to hydrolytic thermodynamic equilibrium. The electron-withdrawing nature of the adjacent tetrazole and phenyl groups inductively increases the electrophilicity of the ester carbonyl. In aqueous media, the acidic proton of the 1H-tetrazole can act as an internal catalyst, shifting the thermodynamic equilibrium toward hydrolysis (yielding the corresponding carboxylic acid and ethanol) unless stored under strictly anhydrous conditions.

Caption: Thermodynamic degradation pathway of 5-substituted tetrazoles via N2 extrusion.

Self-Validating Experimental Protocol: Thermal Profiling (TGA/DSC)

To empirically determine the thermodynamic boundaries of this compound, a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow is required[7][8]. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure kinetic accuracy and prevent data artifacts caused by thermal runaway.

Step-by-Step Methodology

-

Instrument Calibration (Validation Step): Prior to sample analysis, calibrate the DSC using an Indium standard (Melting point: 156.6 °C, ΔHm : 28.45 J/g).

-

Causality: Ensures that the endothermic melting and exothermic decomposition heat flow measurements of the tetrazole are absolute and reproducible.

-

-

Sample Preparation: Accurately weigh 2.0 ± 0.1 mg of the compound into an open aluminum crucible[7][8].

-

Causality: Utilizing a low sample mass minimizes thermal gradients within the sample bed, preventing auto-catalytic thermal runaway which artificially lowers the apparent onset temperature.

-

-

Atmospheric Control: Purge the furnace with dynamic high-purity nitrogen at a flow rate of 20 mL/min[7].

-

Causality: An inert atmosphere isolates purely thermal decomposition (pyrolysis and N2 extrusion) from oxidative degradation, allowing for accurate baseline thermodynamic assessments.

-

-

Non-Isothermal Heating: Apply multiple linear heating rates ( β = 5, 10, 15, and 20 °C/min) from 50 °C to 350 °C[7][8][9].

-

Causality: Varying the heating rate shifts the peak decomposition temperature ( Tp ). This shift is mathematically required to calculate the activation energy ( Ea ) via isoconversional kinetics.

-

-

Kinetic Modeling: Apply both the Kissinger and Ozawa-Doyle equations to the shift in Tp [9][10].

-

Causality: Deriving Ea through two independent mathematical models acts as a self-check; a linear correlation coefficient ( r ) close to 1 across both models validates the decomposition kinetics[9].

-

Caption: Step-by-step TGA/DSC experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

Based on the structural homology of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate to established 5-substituted tetrazoles, the following thermodynamic parameters are expected during thermal profiling[7][9].

| Thermodynamic Parameter | Representative Value Range | Analytical Method | Causality / Significance |

| Melting Point ( Tm ) | Compound Specific (Endothermic) | DSC | Indicates solid-to-liquid phase transition; required for solid-state formulation stability. |

| Extrapolated Onset Temp ( Te ) | 180 °C – 220 °C | TGA / DSC | The critical temperature at which thermal degradation (azidoimine formation) initiates[9]. |

| Peak Decomposition Temp ( Tp ) | 190 °C – 250 °C | DSC | The temperature of the maximum rate of exothermic N2 extrusion[9]. |

| Apparent Activation Energy ( Ea ) | 150 – 290 kJ/mol | Kissinger / Ozawa | Quantifies the energy barrier required to rupture the tetrazole ring[9][10]. |

| Mass Loss ( Δm ) | ~10% - 15% (Initial Step) | TGA | Corresponds stoichiometrically to the loss of one mole of N2 gas per mole of compound. |

Conclusion

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate represents a powerful structural motif in drug discovery, offering the bioisosteric benefits of a carboxylic acid without its metabolic liabilities. However, its thermodynamic profile is dictated by the high-energy tetrazole core. While chemically stable at physiological temperatures, it is thermodynamically poised for exothermic decomposition via an azidoimine intermediate at temperatures exceeding 180 °C. By employing rigorous, self-validating thermal analysis protocols (TGA/DSC coupled with isoconversional kinetics), researchers can accurately map its thermal safety envelope, ensuring safe scale-up, processing, and long-term storage.

References

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

Results of DSC studies of tetrazine derivatives Source: ResearchGate URL:[Link]

-

Features of thermal decomposition of N-substituted tetrazoles Source: ResearchGate URL:[Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

-

Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) Source: Maximum Academic Press URL:[Link]

-

Bioisosteres in Drug Discovery: Focus on Tetrazole Source: Taylor & Francis URL:[Link]

-

Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole and 4,4ʹ-azobis-1,2,4-triazole Source: National Institutes of Health (NIH) URL:[Link]

-

Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles Source: ResearchGate URL:[Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. maxapress.com [maxapress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [maxapress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole and 4,4ʹ-azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note & Synthesis Protocol: Ethyl 3-Phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

Abstract

The tetrazole moiety is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate, a compound of interest for constructing more complex, biologically active molecules. The synthesis is achieved via a robust and scalable [3+2] cycloaddition reaction, starting from the corresponding nitrile precursor, ethyl 3-cyano-3-phenylpropanoate. We will detail the rationale behind the chosen methodology, a step-by-step experimental procedure, safety considerations, and characterization data, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, a structure that confers unique physicochemical properties.[4] In drug design, the tetrazole ring is recognized as a superior bioisostere of the carboxylic acid functional group.[4] It shares a similar pKa and planar geometry but offers improved metabolic resistance and cell membrane permeability, making it a cornerstone in the development of numerous marketed drugs, including antihypertensives and antibacterial agents.[1][3][5] The target molecule, ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate, incorporates this key heterocycle into a propanoate framework, providing a versatile building block for further chemical elaboration.

Reaction Principle: The [3+2] Cycloaddition

The most reliable and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (or Huisgen cycloaddition) between an organic nitrile and an azide salt.[6][7]

Mechanism Rationale: The reaction proceeds through the concerted or stepwise addition of the azide anion to the carbon-nitrogen triple bond of the nitrile. This process is often sluggish and requires activation of the nitrile group to enhance its electrophilicity. Lewis acids, such as zinc(II) salts, are highly effective catalysts.[8][9] The zinc ion coordinates to the nitrogen of the nitrile, polarizing the C≡N bond and making the carbon atom more susceptible to nucleophilic attack by the azide ion. The reaction culminates in the formation of the stable, aromatic tetrazole ring.[8]

Synthesis Pathway Overview

The synthesis is a two-stage process. First, the nitrile precursor is prepared, followed by the key cycloaddition step to form the tetrazole ring.

Caption: Overall synthesis pathway from a common starting material.

Experimental Protocol: Tetrazole Formation

This protocol details the conversion of ethyl 3-cyano-3-phenylpropanoate to the target tetrazole compound. The precursor nitrile can be synthesized from ethyl cinnamate via conjugate addition of a cyanide source or procured from a commercial supplier.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 3-cyano-3-phenylpropanoate | ≥97% | Commercial | Starting nitrile. |

| Sodium Azide (NaN₃) | ReagentPlus®, ≥99.5% | Commercial | Acute Toxin! Handle with extreme care in a fume hood. |

| Zinc Bromide (ZnBr₂) | Anhydrous, 98% | Commercial | Lewis acid catalyst. Hygroscopic; store in a desiccator. |

| Deionized Water (H₂O) | ACS Grade | - | Reaction solvent. |

| 2-Propanol | ACS Grade | Commercial | Co-solvent to aid substrate solubility. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent. |

| Hydrochloric Acid (HCl) | 3 M Aqueous | Prepared | For acidification during work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Prepared | For washing during extraction. |

| Brine (Saturated NaCl) | Saturated Aqueous | Prepared | For washing during extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |

| Round-bottom flask, reflux condenser, magnetic stirrer | - | - | Standard laboratory glassware. |

Step-by-Step Synthesis Procedure

The following procedure is based on the highly efficient and safe zinc-catalyzed method in an aqueous medium.[9][10]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-cyano-3-phenylpropanoate (10.0 g, 49.2 mmol, 1.0 equiv.).

-

Solvent and Reagent Addition: Add deionized water (50 mL) and 2-propanol (25 mL). Begin vigorous stirring to create a suspension. To this mixture, add sodium azide (4.18 g, 64.3 mmol, 1.3 equiv.) followed by anhydrous zinc bromide (5.54 g, 24.6 mmol, 0.5 equiv.).

-

Causality Note: Zinc bromide acts as a Lewis acid catalyst, activating the nitrile for azide attack.[8] Using a slight excess of sodium azide ensures the complete conversion of the starting material.

-

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 95-100 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) by observing the disappearance of the starting nitrile spot.

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Acidification (Work-up): Cool the reaction flask in an ice bath. Slowly and carefully add 3 M HCl (aq) dropwise while stirring until the pH of the solution is ~2. This step protonates the tetrazolate salt to form the 1H-tetrazole and neutralizes any unreacted azide.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

-

Causality Note: Washing removes residual acid, zinc salts, and other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an off-white solid or a viscous oil, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the pure ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate.

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis protocol.

Expected Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons from the phenyl group (δ ~7.2-7.4 ppm), a methine proton (CH) adjacent to the phenyl and tetrazole rings, diastereotopic methylene protons (CH₂) of the propanoate chain, and the ethyl ester's quartet and triplet. The tetrazole N-H proton may appear as a very broad signal or may not be observed.

-

¹³C NMR (CDCl₃, 101 MHz): Key signals should include the carbonyl carbon of the ester (δ ~170 ppm), the tetrazole ring carbon (δ ~155 ppm), aromatic carbons, and aliphatic carbons of the propanoate chain.

-

FT-IR (ATR, cm⁻¹): Characteristic peaks would be a broad N-H stretch (~3100-3000 cm⁻¹), C=O stretch of the ester (~1730 cm⁻¹), C=N and N=N stretches from the tetrazole ring (~1600-1400 cm⁻¹), and C-H stretches.

-

Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ (C₁₂H₁₅N₄O₂) would be approximately 247.12.

Troubleshooting and Key Insights

-

Low Yield: If the reaction does not proceed to completion, ensure the zinc bromide is anhydrous, as moisture can deactivate the catalyst. Extending the reaction time or increasing the amount of sodium azide (to 1.5-2.0 equiv.) may improve conversion.

-

Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended alternative. The acidity of the tetrazole N-H can cause streaking on silica gel; this can sometimes be mitigated by adding a small amount (0.5-1%) of acetic acid to the eluent.

-

Safety First: The primary risk is associated with sodium azide and the potential formation of hydrazoic acid. Always handle sodium azide in a fume hood, avoid contact with skin, and never mix it with strong acids outside of a controlled, cold quenching procedure. Do not use metal spatulas that could form shock-sensitive heavy metal azides.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate. By employing a zinc-catalyzed [3+2] cycloaddition reaction in an aqueous system, the method is both efficient and adheres to safer laboratory practices compared to traditional methods that use toxic solvents or more hazardous reagents. This versatile building block can be readily produced in significant quantities, enabling its use in diverse drug discovery and development programs.

References

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). RSC Medicinal Chemistry.

- An Efficient Passerini Tetrazole Reaction (PT-3CR). (n.d.).

- One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (n.d.).

- Passerini Multicomponent Reactions Enabling Self-Reporting Photosensitive Tetrazole Polymers. (2021). ACS Macro Letters.

- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2010).

- Novel Synthesis of 5-Substituted Tetrazoles

- Known tetrazole synthesis via azido‐Ugi reaction and expected AU‐7CR. (n.d.).

- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in W

- A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous c

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.).

- Tetrazoles: A multi-potent motif in drug design. (2024). European Journal of Medicinal Chemistry.

- 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. (2020). Organic Process Research & Development.

- One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (2023). Molecules.

- Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles. (2021). RSC Advances.

- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. (2001). The Journal of Organic Chemistry.

- Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. (2025). Beilstein Journal of Organic Chemistry.

- Passerini-azide reaction for the synthesis of tetrazole derivatives. (n.d.).

- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (n.d.).

- Benign synthesis of 5-substituted 1H-tetrazoles using SO3H-carbon catalyst derived from glycerol. (2018). Asian Journal of Green Chemistry.

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals Blog.

- Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. (n.d.).

- Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.).

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. vuir.vu.edu.au [vuir.vu.edu.au]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

Heterobifunctional Click Strategies Using Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

An Advanced Application Note for the utilization of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate (EPTP) in bioorthogonal and synthetic click chemistry workflows.

Executive Summary & Mechanistic Rationale

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate (EPTP) is a highly versatile, nitrogen-rich building block designed for advanced bioconjugation and medicinal chemistry. Structurally, EPTP is a heterobifunctional scaffold: the ethyl propanoate arm allows for traditional covalent linkage (via saponification and subsequent EDC/NHS amide coupling), while the 1H-tetrazole moiety serves as a latent, bioorthogonal click-chemistry handle.

While 1H-tetrazoles are classically recognized as metabolically stable bioisosteres for carboxylic acids, their utility in click chemistry is profound. By strategically derivatizing the 1H-tetrazole to a 2-substituted tetrazole, the molecule is primed for Nitrile Imine-Mediated Tetrazole-Ene Cycloaddition (NITEC) —a rapid, photo-triggered click reaction[1]. Alternatively, the unprotected 1H-tetrazole can undergo transition-metal-free thermal click ligations with acid chlorides to yield stable 1,3,4-oxadiazoles.

Physicochemical Profiling & Causality in Experimental Design

To successfully deploy EPTP in a click workflow, researchers must understand the causality behind the reaction conditions:

-

The Necessity of N-Activation for NITEC: Unprotected 1H-tetrazoles have high activation barriers for cycloreversion. To utilize EPTP in photoclick chemistry, the N2 position must be alkylated or arylated. This substitution extends the conjugated π -system, significantly lowering the energy required for UV-induced N2 extrusion[2].

-

Wavelength Selection (365 nm vs. 302 nm): Triggering the reaction at 365 nm (using a standard LED) provides sufficient energy to rupture the tetrazole ring while minimizing phototoxicity and oxidative damage to sensitive biological samples[1][3].

-

Fluorogenic Self-Validation: The NITEC reaction is intrinsically self-validating. The starting tetrazole and alkene are non-fluorescent. However, the resulting pyrazoline cycloadduct possesses a highly conjugated structure that emits strong fluorescence (typically λem ~460–530 nm), allowing real-time, label-free monitoring of the reaction kinetics[1][4].

Mechanistic Pathways & Workflows

The NITEC Photoclick Pathway

Upon irradiation, the activated EPTP precursor irreversibly extrudes nitrogen gas to form a transient, highly reactive nitrile imine dipole. This dipole immediately undergoes a 1,3-dipolar cycloaddition with a nearby alkene (dipolarophile) to form a stable pyrazoline[5].

Mechanistic pathway of NITEC using an activated tetrazole precursor.

Experimental Workflow for Fluorogenic Bioconjugation

Step-by-step workflow for fluorogenic photoclick bioconjugation.

Validated Experimental Protocols

Protocol A: Fluorogenic NITEC Ligation (Photo-Click)

This protocol assumes the EPTP has been pre-functionalized at the N2 position with an aryl group and the ethyl ester has been conjugated to a biomolecule of interest.

Reagents & Equipment:

-

N-arylated EPTP-biomolecule conjugate (10 mM stock in DMSO).

-

Alkene dipolarophile (e.g., Maleimide or Acrylamide derivative, 100 mM stock in DMSO).

-

1X PBS (pH 7.4) and HPLC-grade Acetonitrile (MeCN).

-

365 nm LED light source (e.g., handheld UV lamp or photoreactor).

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of 1X PBS and Acetonitrile.

-

Reaction Assembly: In a quartz cuvette or UV-transparent microtube, combine the EPTP conjugate (final concentration 50 μ M) with the alkene dipolarophile (final concentration 250 μ M, 5-fold excess).

-

Photo-Irradiation: Place the sample 5 cm away from the 365 nm LED source. Irradiate for 60 seconds at room temperature.

-

Causality: 60 seconds is typically sufficient to achieve >90% cycloreversion while preventing localized heating or UV-induced protein denaturation[6].

-

-

Self-Validation (Fluorescence Readout): Transfer the sample to a fluorometer. Excite at 365 nm and measure emission at 460–530 nm. The appearance of a strong emission peak confirms the successful formation of the pyrazoline cycloadduct[4].

Protocol B: Catalyst-Free 1,3,4-Oxadiazole Ligation (Thermal Click)

This protocol utilizes the unprotected 1H-tetrazole moiety of EPTP to form a stable heterocyclic linkage with an acid chloride, releasing N2 and HCl.

Step-by-Step Methodology:

-

Assembly: Dissolve 1.0 eq of EPTP in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere.

-

Activation: Add 1.2 eq of the target carboxylic acid chloride, followed by 1.5 eq of anhydrous pyridine.

-

Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the degradation of the ethyl propanoate ester group.

-

-

Thermal Ligation: Heat the reaction mixture to 110°C (reflux) for 2–4 hours.

-

Self-Validation: Observe the reaction vessel. The continuous effervescence (bubbling) of N2 gas serves as a visual indicator of the reaction progressing. Once bubbling ceases, analyze via TLC; the disappearance of the highly polar 1H-tetrazole spot confirms completion.

Quantitative Data Summaries

Table 1: Kinetic and Photophysical Properties of EPTP-Derived Click Reactions

| Reaction Modality | Functionalized State | Trigger / Catalyst | Optimal Solvent System | Reaction Time | Typical Yield / Conversion | Readout / Validation Method |

| NITEC (Photoclick) | N-Aryl-EPTP + Alkene | 365 nm UV Light | 1:1 PBS / Acetonitrile | 30–60 seconds | >85% | Turn-on Fluorescence ( λem ~500 nm) |

| NITEC (In Vivo) | N-Aryl-EPTP + Alkene | 405 nm Laser | Aqueous Buffer | 1–5 minutes | ~75% | Confocal Microscopy |

| Oxadiazole Ligation | 1H-EPTP + Acid Chloride | Thermal (110°C) | Toluene / Pyridine | 2–4 hours | 75–90% | N 2 Effervescence, TLC Shift |

Sources

- 1. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A tetrazole-ene photoactivatable fluorophore with improved brightness and stability in protic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Light-driven assembly of biocompatible fluorescent chitosan hydrogels with self-healing ability - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate Mixtures

Welcome to the Technical Support Center for the isolation and purification of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate. This bifunctional molecule presents unique downstream processing challenges due to the juxtaposition of a highly polar, acidic tetrazole ring (pKa ~4.89)[1] and a base-sensitive ethyl ester moiety.

This guide is designed for researchers and drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and physicochemical data to ensure high-yield, high-purity recovery.

Part 1: System Overview & Diagnostic Data

Before troubleshooting, it is critical to understand the competing physicochemical forces at play within your crude mixture.

Table 1: Physicochemical Profiling of the Target Molecule

| Functional Group | Property | Processing Implication |

| 1H-Tetrazole Ring | Acidic (pKa 4.5–4.9) | Forms water-soluble salts at pH > 7.5; causes severe hydrogen-bonding and streaking on silica gel. |

| Ethyl Ester | Electrophilic Carbonyl | Susceptible to irreversible saponification (hydrolysis) at pH > 10 or extended exposure to pH 8–9. |

| Phenyl Ring | Lipophilic | Enhances solubility in organic solvents (EtOAc, DCM) only when the tetrazole is fully protonated. |

Table 2: Diagnostic Troubleshooting Matrix

| Symptom (Analytical Observation) | Root Cause | Corrective Action |

| Loss of ethyl signals (NMR: 4.1 ppm, 1.2 ppm) | Base-catalyzed ester hydrolysis during alkaline extraction. | Limit extraction pH to 8.0–8.5; maintain temperature strictly at 0–5 °C. |

| Severe tailing on TLC / broad column peaks | Hydrogen bonding between tetrazole N-H and silica silanols. | Add 0.5% v/v acetic acid to the chromatography mobile phase. |

| Poor mass recovery after acid-base workup | Incomplete protonation of the tetrazole during back-extraction. | Ensure aqueous phase is acidified to pH 2.5–3.0 before organic extraction. |

Part 2: Deep-Dive Troubleshooting Guides (FAQs)

Q: My 1H NMR shows the loss of the ethyl group and the formation of a carboxylic acid. How do I prevent ester hydrolysis during the acid-base extraction? A: The tetrazole ring has a pKa comparable to acetic acid[1][2]. To separate the tetrazole product from unreacted neutral precursors (like nitriles), alkaline extraction is highly effective. However, the ethyl ester moiety is susceptible to base-catalyzed saponification. The causality here is competing kinetics: deprotonation of the acidic tetrazole is nearly instantaneous, while ester hydrolysis requires slower nucleophilic attack by hydroxide ions. Solution: Use a mild base like saturated aqueous NaHCO3 (pH ~8.3) rather than strong bases like NaOH. Perform the extraction strictly at 0–5 °C to kinetically suppress ester hydrolysis while allowing the thermodynamically favored deprotonation of the tetrazole.

Q: The tetrazole product streaks severely across the TLC plate and co-elutes with impurities during column chromatography. How can I improve resolution? A: Tetrazoles exist in tautomeric forms (1H- and 2H-forms) and contain multiple nitrogen atoms capable of strong hydrogen bonding[1]. This leads to reversible but strong interactions with the free silanol groups on standard silica gel stationary phases, causing peak tailing and streaking[3]. Solution: Introduce an acidic modifier to your eluent. Adding 0.5% to 1% v/v acetic acid or formic acid to the mobile phase (e.g., Hexanes/EtOAc) forces the tetrazole into its fully protonated, less polar state and competitively masks the silanol sites on the silica gel.

Q: I synthesized the tetrazole using sodium azide and a metal catalyst (e.g., ZnBr2 or CuSO4 ). How do I ensure these toxic contaminants are completely removed? A: Cycloaddition reactions of nitriles with sodium azide often utilize Lewis acid catalysts[4]. Residual azide is a severe safety hazard, and transition metals can interfere with downstream biological assays. Solution: During the acidification step of the workup, hydrazoic acid ( HN3 ) is generated. Ensure this step is performed in a well-ventilated fume hood. The metal catalysts (like Cu or Zn) will remain in the highly acidic aqueous phase as soluble chlorides or sulfates, while the protonated tetrazole partitions into the organic phase. A final wash of the organic layer with 5% aqueous EDTA will chelate and remove trace metals.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Acid-Base Extraction

This protocol is a self-validating system: by monitoring the pH and TLC at specific checkpoints, you guarantee the protonation state of the tetrazole without risking the ester.

-

Dilution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude). Cool the solution to 0–5 °C in an ice bath.

-

Deprotonation: Add cold saturated aqueous NaHCO3 (10 mL). Stir vigorously for 5 minutes.

-

Phase Separation & Validation: Separate the layers. Validation Check: Spot both layers on a TLC plate; the tetrazole salt should remain trapped at the baseline of the aqueous spot, while neutral impurities migrate with the solvent front.

-

Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches 2.5–3.0. Caution: Perform in a fume hood to safely vent any HN3 gas.

-

Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 10 mL). The newly protonated ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate will partition into the organic phase.

-

Drying & Validation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Validation Check: Confirm ester integrity via 1H NMR integration of the ethyl quartet at ~4.1 ppm against the phenyl protons.

Workflow for the chemoselective acid-base extraction of tetrazole esters.

SOP 2: Acid-Modified Flash Chromatography

Use this protocol if the acid-base extraction does not sufficiently remove structurally similar byproducts.

-

Solvent Preparation: Prepare a mobile phase of Hexanes and EtOAc. Add 0.5% v/v glacial acetic acid to the mixture.

-

Column Packing: Slurry-pack the silica gel column using the acidified mobile phase.

-

Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

-

Elution & Validation: Elute the column, collecting fractions. Validation Check: Monitor via TLC using the same acidified solvent system. The tetrazole should elute as a sharp, circular spot rather than a streak.

-

Acid Removal: Pool the product-containing fractions. To remove residual acetic acid during concentration, add toluene (which forms an azeotrope with acetic acid) and evaporate under reduced pressure.

Logic pathway for acid-modified flash chromatography of tetrazoles.

References

-

[3] Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. MDPI. 3

-

[4] A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate. 4

-

[2] An Efficient and Expeditious Synthesis of Tetrazoles with Meglumine as a Reusable Catalyst. Taylor & Francis. 2

-

[1] Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. 1

Sources

Personal protective equipment for handling ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

As a Senior Application Scientist, it is my priority to ensure that you can work with novel chemical entities not only effectively but, most importantly, safely. This guide provides essential, actionable information for the handling and disposal of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate . The procedures outlined here are designed to build a self-validating system of safety, grounding every recommendation in the fundamental chemical properties of the compound and established laboratory best practices.

Hazard Analysis: Understanding the Tetrazole Moiety

While a specific Safety Data Sheet (SDS) for ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate may not be readily available, a professional hazard assessment can be conducted by analyzing its constituent functional groups. The molecule consists of an ethyl ester and a phenyl group, which generally pose low-level hazards. However, the core of our safety concern lies with the 1H-1,2,3,4-tetrazole ring .

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms.[1] This high nitrogen content results in a significant positive enthalpy of formation.[2] Consequently, upon decomposition (which can be initiated by heat, friction, or shock), they can rapidly release a large volume of nitrogen gas.[2][3] Several tetrazole derivatives are known to be energetic materials, with some being investigated as explosives or propellants.[2][4] For example, 5-Amino-1H-tetrazole may decompose explosively upon heating or shock, and 5-Benzylthio-1H-tetrazole may explode if heated above 155°C.[3][4]

Therefore, until empirical data proves otherwise, it is prudent to treat ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate as a potentially energetic compound and a flammable solid .[3][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential hazards, a stringent PPE protocol is mandatory. This is not merely a checklist but a critical system to protect you from unforeseen reactions and exposures.

| Protection Type | Specification | Rationale and Expert Insight |

| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Goggles are essential to protect against splashes.[6] A full-face shield is mandated in addition to goggles when handling the solid or during any energy-input steps (e.g., heating, sonicating) to protect against unexpected rapid gas release or decomposition.[7] |

| Hand Protection | Chemical-resistant nitrile gloves (minimum 8 mil thickness). | Standard practice for handling chemicals to prevent dermal absorption.[8] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[9] For extended procedures, consider double-gloving. |

| Body Protection | Flame-resistant (FR) knee-length laboratory coat. | A standard lab coat is insufficient. A flame-resistant coat is crucial due to the potential flammability and energetic nature of tetrazole compounds.[7][10] |

| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent). | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particulates.[4] All other operations should be conducted within a fume hood. |

| Additional Protection | Certified blast shield. | This is non-negotiable for any reaction involving heating, pressurizing, or scaling up beyond milligram quantities. All experiments should be conducted behind a blast shield to protect from potential explosive decomposition.[7] |

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow minimizes risk by ensuring that every step, from receipt of the material to its final use, is deliberate and controlled.

Caption: A systematic workflow for handling potentially energetic tetrazole compounds.

Detailed Methodology:

-

Review Safety Data: Before any work begins, consult the SDS for analogous compounds, such as 5-Amino-1H-tetrazole or other substituted tetrazoles, to reinforce your understanding of the potential hazards.[5]

-

Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned.

-

Prepare Work Area: All work must be conducted in a certified chemical fume hood.[7] The work area should be free of clutter, with only the necessary equipment and reagents present.

-

Position Blast Shield: Place a certified blast shield between the experimental setup and yourself, ensuring the fume hood sash is at the lowest possible working height.[7]

-

Weighing: Use an anti-static weigh boat or container. Avoid using a metal spatula to scrape the solid, as friction can be an ignition source.[3] Instead, gently tap the material.

-

Transfer: When transferring the solid to a reaction vessel, do so carefully to minimize dust generation and physical shock.

-

Reaction Conditions: If heating is required, do so with extreme caution using a well-controlled heating mantle and a secondary container. Never heat the compound in a sealed container. Monitor the reaction remotely if possible.

-

Decontamination: After the procedure, decontaminate all surfaces and glassware that came into contact with the compound.[5]

-

Waste Segregation: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste must be collected in separate, clearly labeled hazardous waste containers.[5] Do not mix with other waste streams.

Emergency and Disposal Plan

Proper planning for emergencies and disposal is not an afterthought; it is a core component of the safety protocol.

Disposal Pathway

Disposal must be handled professionally and in strict accordance with all regulations.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. glenresearch.com [glenresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. angenechemical.com [angenechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。